(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole
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Overview
Description
(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structure, which includes two benzene rings fused with an oxaphosphole ring system. This compound is notable for its steric hindrance due to the presence of tert-butyl groups, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the oxaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through its oxaphosphole ring system. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, it can facilitate the activation of substrates, while in biological systems, it may bind to specific receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole is unique due to its steric hindrance from the tert-butyl groups and its oxaphosphole ring system. These features contribute to its distinct reactivity and stability, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20+,25-,26+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-SSVHHLKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@H]3OC4=CC=CC=C4[P@@]3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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